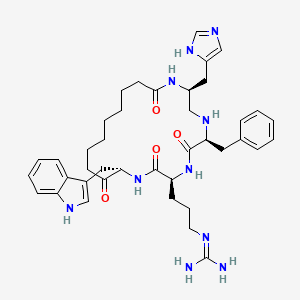

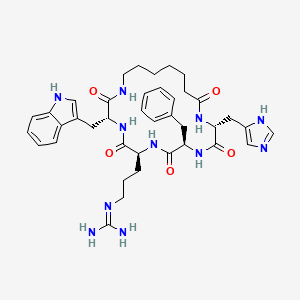

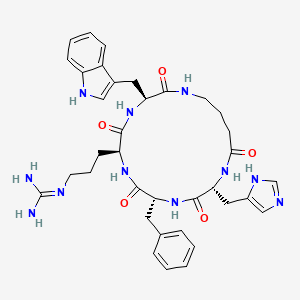

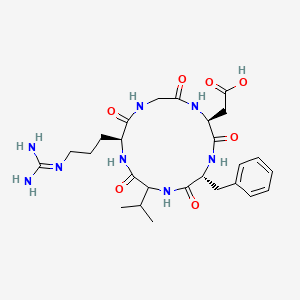

c(his-D-phe-arg-trp-Aoc)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound C(his-D-phe-arg-trp-Aoc) is a synthetic peptide that has garnered interest due to its potential applications in various fields, including medicinal chemistry and biological research. This compound is composed of a sequence of amino acids: histidine, D-phenylalanine, arginine, tryptophan, and an aminooxyacetyl group. The unique arrangement of these amino acids contributes to its specific biological activities and interactions with receptors.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von C(His-D-Phe-Arg-Trp-Aoc) erfolgt in der Regel mittels Festphasenpeptidsynthese (SPPS), einem Verfahren, das weit verbreitet für die Herstellung von Peptiden eingesetzt wird. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der sequentiellen Zugabe von geschützten Aminosäuren. Jede Aminosäure wird mit Hilfe von Kupplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die wachsende Peptidkette gekoppelt. Nach der Assemblierung der Peptidkette wird das Peptid vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

In industrieller Umgebung kann die Produktion von C(His-D-Phe-Arg-Trp-Aoc) mit Hilfe von automatisierten Peptidsynthesizern hochskaliert werden. Diese Maschinen optimieren den SPPS-Prozess und ermöglichen die effiziente und reproduzierbare Synthese großer Mengen des Peptids. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) ist unerlässlich für die Reinigung des Peptids, um sicherzustellen, dass das Endprodukt die geforderten Reinheitsstandards erfüllt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

C(His-D-Phe-Arg-Trp-Aoc) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Tryptophanrest kann oxidiert werden, um Kynureninderivate zu bilden.

Reduktion: Die Disulfidbrücken, falls vorhanden, können zu freien Thiolgruppen reduziert werden.

Substitution: Die Aminogruppen können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂) oder andere Oxidationsmittel können unter milden Bedingungen verwendet werden.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) werden häufig als Reduktionsmittel verwendet.

Substitution: Nukleophile Substitutionsreaktionen können mit Reagenzien wie Alkylhalogeniden unter basischen Bedingungen durchgeführt werden.

Hauptprodukte, die gebildet werden

Oxidation: Kynureninderivate aus der Tryptophanoxtdation.

Reduktion: Freie Thiolgruppen aus der Reduktion von Disulfidbrücken.

Substitution: Alkylierte Derivate aus nukleophilen Substitutionsreaktionen.

Wissenschaftliche Forschungsanwendungen

C(His-D-Phe-Arg-Trp-Aoc) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifikationstechniken.

Industrie: Verwendung bei der Entwicklung von Peptid-basierten Medikamenten und als Werkzeug zur Untersuchung von Rezeptor-Ligand-Wechselwirkungen.

Wirkmechanismus

Der Wirkmechanismus von C(His-D-Phe-Arg-Trp-Aoc) beinhaltet seine Wechselwirkung mit Melanocortin-Rezeptoren, insbesondere MC3R und MC4R . Nach der Bindung an diese Rezeptoren aktiviert das Peptid den Signalweg des G-Protein-gekoppelten Rezeptors, was zu einer Erhöhung der zyklischen Adenosinmonophosphat (cAMP)-Spiegel führt. Diese Aktivierung führt zu verschiedenen nachgeschalteten Effekten, darunter die Regulation der Energiehomöostase und des Appetits .

Wirkmechanismus

The mechanism of action of C(his-D-phe-arg-trp-Aoc) involves its interaction with melanocortin receptors, particularly MC3R and MC4R . Upon binding to these receptors, the peptide activates the G protein-coupled receptor signaling pathway, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in various downstream effects, including the regulation of energy homeostasis and appetite .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

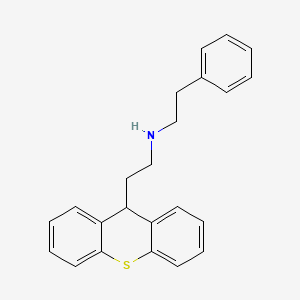

Ac-His-Arg-(pI)DPhe-Tic-NH₂: Ein Tetrapeptid mit ähnlichen Rezeptorinteraktionen, aber unterschiedlicher Aminosäuresequenz.

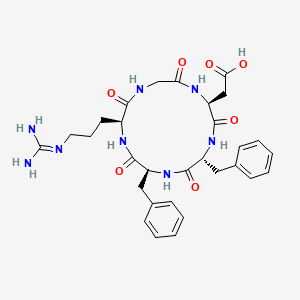

c[Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro]: Ein makrocyclischer Melanocortin-Agonist mit zusätzlichen Argininresten.

Einzigartigkeit

C(His-D-Phe-Arg-Trp-Aoc) ist aufgrund seiner spezifischen Sequenz und des Vorhandenseins der Aminooxyacetyl-Gruppe einzigartig, was im Vergleich zu anderen Peptiden zu unterschiedlichen Bindungseigenschaften und biologischen Aktivitäten führen kann. Seine Fähigkeit, Melanocortin-Rezeptoren selektiv zu aktivieren, macht es zu einem wertvollen Werkzeug für die Untersuchung der Rezeptorpharmakologie und die Entwicklung von Therapeutika.

Eigenschaften

Molekularformel |

C40H54N10O4 |

|---|---|

Molekulargewicht |

738.9 g/mol |

IUPAC-Name |

2-[3-[(3S,6S,9S,20S)-6-benzyl-9-(1H-imidazol-5-ylmethyl)-20-(1H-indol-3-ylmethyl)-2,5,11,19-tetraoxo-1,4,7,10-tetrazacycloicos-3-yl]propyl]guanidine |

InChI |

InChI=1S/C40H54N10O4/c41-40(42)44-19-11-16-33-38(53)50-34(21-28-23-45-32-15-10-9-14-31(28)32)36(51)17-7-2-1-3-8-18-37(52)48-30(22-29-24-43-26-47-29)25-46-35(39(54)49-33)20-27-12-5-4-6-13-27/h4-6,9-10,12-15,23-24,26,30,33-35,45-46H,1-3,7-8,11,16-22,25H2,(H,43,47)(H,48,52)(H,49,54)(H,50,53)(H4,41,42,44)/t30-,33-,34-,35-/m0/s1 |

InChI-Schlüssel |

VFJZBZLGBBBPQI-RONNFESSSA-N |

Isomerische SMILES |

C1CCCC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC[C@@H](NC(=O)CCC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |

Kanonische SMILES |

C1CCCC(=O)C(NC(=O)C(NC(=O)C(NCC(NC(=O)CCC1)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-[2-[N-(2-benzoxazolyl)-N-methylamino]ethoxy]benzyl]-2,4-thiazolidinedione](/img/structure/B10847194.png)

![11-amino-2,6-dimethyl-3,4-dihydro-2H-indolo[2,3-b]quinolin-1-one](/img/structure/B10847197.png)

![N-(1-phenylpropan-2-yl)tetracyclo[8.6.1.02,7.014,17]heptadeca-2,4,6,10(17),11,13-hexaen-15-amine](/img/structure/B10847215.png)

![4-Amino-N-(9-benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-5-chloro-2-methoxy-benzamide](/img/structure/B10847225.png)

![2-[2-(Dimethylamino)ethyl]tetracyclo[9.8.0.03,8.014,19]nonadeca-1(11),3,5,7,12,14,16,18-octaen-2-ol](/img/structure/B10847247.png)

![c-[-Arg-Gly-Asp-Acpca31-]](/img/structure/B10847287.png)